molecular formula C16H21NO B049519 1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole CAS No. 115066-03-0

1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole

Cat. No.: B049519
CAS No.: 115066-03-0
M. Wt: 243.34 g/mol
InChI Key: IYMCQNNWNNRAQH-UHFFFAOYSA-N
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Description

1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO and its molecular weight is 243.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

RAK-802, also referred to as JBI-802, is a dual inhibitor of LSD1 and HDAC6 . These two enzymes, Lysine Specific Demethylase 1 (LSD1) and Histone Deacetylase 6 (HDAC6), are part of the repressor complexes that modulate the expression of several disease-specific genes . They play crucial roles in cancer cells and their combined inhibition has shown a profound effect in inhibiting tumor growth .

Mode of Action

RAK-802 acts as an epigenetic modulating agent . It inhibits the transcriptional regulator coREST via its components LSD1 and HDAC6, thereby blocking neuroendocrine transdifferentiation and inducing cell death . This results in activity against neuroendocrine tumors . Furthermore, RAK-802 has been found to induce downregulation of MYC RNA and degradation of MYC protein, both in vitro and in animal models .

Biochemical Pathways

The inhibition of LSD1 and HDAC6 by RAK-802 affects the transcription of numerous cancer-related genes, including MYC . MYC is a master regulator of human cancers, and its amplification is associated with poor prognosis and resistance to treatments . By downregulating MYC, RAK-802 disrupts the pathways that promote cancer cell proliferation and survival .

Result of Action

RAK-802 has shown significant anti-proliferative activity against several cancer cell lines . It induces cell death and blocks neuroendocrine transdifferentiation, thereby exhibiting activity against neuroendocrine tumors . Moreover, RAK-802 leads to the downregulation of MYC RNA and degradation of MYC protein, contributing to its anti-cancer effects .

Properties

IUPAC Name

1,8-diethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-4-11-7-6-8-12-13-9-10-18-16(3,5-2)15(13)17-14(11)12/h6-8,17H,4-5,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMCQNNWNNRAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921610
Record name 1,8-Diethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115066-03-0
Record name RAK 802
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115066030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Diethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decarboxy etodolac
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J2J13T0DI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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